molecular formula C11H7FO B011292 5-Fluoro-1-naphthaldehyde CAS No. 110931-86-7

5-Fluoro-1-naphthaldehyde

Cat. No.: B011292
CAS No.: 110931-86-7
M. Wt: 174.17 g/mol
InChI Key: JJFWJEXWKQDOJL-UHFFFAOYSA-N
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Description

5-Fluoro-1-naphthaldehyde is an organic compound with the molecular formula C11H7FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fifth position and an aldehyde group is present at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-1-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 5-fluoronaphthalene-1-carbonitrile with diisobutylaluminium hydride in toluene. The reaction is typically carried out for 2 hours to achieve a high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-fluoronaphthalene-1-carbonitrile is a scalable method that can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 5-Fluoro-1-naphthoic acid.

    Reduction: 5-Fluoro-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1-naphthaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluoro-1-naphthaldehyde
  • 4-Fluoro-2-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde
  • 1-Fluoronaphthalene

Comparison: 5-Fluoro-1-naphthaldehyde is unique due to the position of the fluorine atom and the aldehyde group, which significantly influences its reactivity and chemical properties. Compared to its isomers, such as 4-fluoro-1-naphthaldehyde, it exhibits different reactivity patterns in nucleophilic aromatic substitution reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

5-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWJEXWKQDOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559497
Record name 5-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-86-7
Record name 5-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1-naphthaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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